1-(Piperidin-4-yl)propane-1,3-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

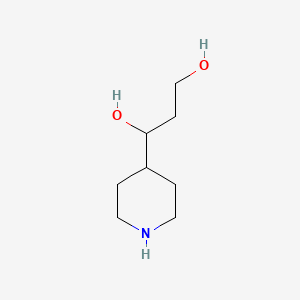

1-(Piperidin-4-yl)propane-1,3-diol is an organic compound with the molecular formula C8H17NO2. It features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom.

准备方法

The synthesis of 1-(Piperidin-4-yl)propane-1,3-diol can be achieved through several routes. Industrial production methods often utilize catalytic hydrogenation and cyclization reactions to achieve high yields and purity .

化学反应分析

1-(Piperidin-4-yl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

科学研究应用

1-(Piperidin-4-yl)propane-1,3-diol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to act as a pharmacophore in various therapeutic agents.

Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.

作用机制

The mechanism of action of 1-(Piperidin-4-yl)propane-1,3-diol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include protonation and subsequent interactions with biological macromolecules .

相似化合物的比较

1-(Piperidin-4-yl)propane-1,3-diol can be compared with other piperidine derivatives such as:

Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

Evodiamine: Exhibits anticancer and anti-inflammatory activities.

Matrine: Known for its antiviral and anticancer properties.

Berberine: Used for its antimicrobial and antidiabetic effects.

Tetrandine: Exhibits antiproliferative and antimetastatic effects.

These compounds share the piperidine ring structure but differ in their functional groups and biological activities, highlighting the unique properties of this compound.

生物活性

1-(Piperidin-4-yl)propane-1,3-diol is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its piperidine ring and a propane-1,3-diol structure. Its molecular formula is C₇H₁₅N₁O₂, and it possesses a molecular weight of approximately 143.20 g/mol. The compound can exist in various stereoisomeric forms, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research has indicated that it may act as an inhibitor of certain enzymes and receptors involved in neurotransmission and metabolic processes.

Enzyme Inhibition

Studies have shown that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling .

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

1. Neurodegenerative Disorders

Due to its AChE inhibitory properties, this compound derivatives are being explored for their potential in treating conditions such as Alzheimer's disease. Enhanced cholinergic activity may help alleviate cognitive deficits associated with these disorders.

2. Antimicrobial Activity

Recent studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains. This activity could be beneficial in developing new antibacterial agents .

3. Analgesic Effects

Preliminary research indicates that the compound may possess analgesic properties, making it a candidate for pain management therapies .

Research Findings and Case Studies

Numerous studies have focused on the biological activity of this compound and its derivatives:

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(Piperidin-4-yl)propane-1,3-diol, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : A two-step synthesis process has been reported for structurally related piperidinyl diols. The first step involves coupling a piperidine precursor with a diol-containing moiety under basic conditions (e.g., acetonitrile with formalin), followed by purification via column chromatography or recrystallization . For optimization, parameters such as solvent choice (e.g., acetonitrile vs. ethanol), temperature (ambient vs. reflux), and stoichiometric ratios of reagents should be systematically tested. Yield improvements may require reducing side reactions, such as over-alkylation, by controlling reaction time and monitoring intermediates using HPLC or TLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Piperidine derivatives are known to cause skin and respiratory irritation. Safety measures include:

- Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Conducting reactions in a fume hood to minimize inhalation exposure.

- Immediate decontamination of spills with neutralizers (e.g., dilute acetic acid for basic compounds).

- Storage in airtight containers away from oxidizers and heat sources to prevent decomposition .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what methods are used to assess enantiomeric purity?

- Methodological Answer : Stereochemical configuration (e.g., R vs. S enantiomers) can significantly alter binding affinity to biological targets like enzymes or receptors. To evaluate enantiomeric excess:

- Use chiral HPLC with columns such as Chiralpak® IG-3 and mobile phases containing hexane/isopropanol.

- Compare retention times against enantiomerically pure standards.

- Validate results with circular dichroism (CD) spectroscopy or X-ray crystallography if single crystals are obtainable .

Q. How can contradictory data on the stability of this compound under oxidative conditions be resolved?

- Methodological Answer : Stability discrepancies may arise from variations in experimental conditions (e.g., pH, presence of metal catalysts). To resolve contradictions:

- Conduct controlled oxidative stability assays using standardized buffers (e.g., phosphate buffer pH 7.4) and oxidants like H2O2.

- Monitor degradation via LC-MS to identify by-products (e.g., ketone formation from diol oxidation).

- Compare results with structurally analogous compounds, such as 2-(3,5-difluorophenoxy)propane-1,3-diol, which show side-chain susceptibility to oxidative cleavage .

Q. What computational strategies predict the interaction of this compound with biological targets, and how are these models validated experimentally?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., G-protein-coupled receptors). Parameterize force fields to account for diol-piperidine hydrogen bonding.

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.

- Validation : Synthesize derivatives with modified substituents (e.g., halogenation of the piperidine ring) and test binding affinity via surface plasmon resonance (SPR) or radioligand assays .

Q. What purification challenges arise during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Common issues include:

- By-product formation : Over-alkylation or dimerization. Mitigate by optimizing reaction stoichiometry and using scavengers (e.g., molecular sieves for water-sensitive steps).

- Low crystallinity : Employ counterion exchange (e.g., converting to hydrochloride salts) or use anti-solvent crystallization with tert-butyl methyl ether.

- Characterization : Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 3.6–4.0 ppm for diol protons) and high-resolution mass spectrometry (HRMS) .

Comparative and Mechanistic Questions

Q. How does the reactivity of this compound compare to its structural analogs in nucleophilic substitution reactions?

- Methodological Answer : The diol’s primary hydroxyl groups are less sterically hindered than secondary alcohols in analogs like 3-(1-methylpiperidin-4-yl)-propan-1-ol. Reactivity can be assessed using:

属性

IUPAC Name |

1-piperidin-4-ylpropane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h7-11H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXUTTGVMYZMGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(CCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。